molecular formula C19H20N2 B14924148 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B14924148
M. Wt: 276.4 g/mol
InChI Key: PVZNXLSVNOJUTF-UHFFFAOYSA-N
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Description

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a tetrahydro-β-carboline (THβC) derivative characterized by a fused indole-piperidine ring system. The compound features a methyl group at the 6-position of the indole ring and an ortho-tolyl (2-methylphenyl) substituent at the 1-position of the piperidine ring (Figure 1).

The core pyrido[3,4-b]indole scaffold is associated with diverse biological activities, including interactions with serotonin (5-HT) receptors and modulation of apoptosis pathways.

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C19H20N2/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2/h3-8,11,18,20-21H,9-10H2,1-2H3

InChI Key

PVZNXLSVNOJUTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid in methanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinolines, and indolines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido[3,4-b]indole Derivatives

Compound Name Substituents Key Biological Activities Distinctive Features References
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole 6-methyl, 1-o-tolyl Potential 5-HT receptor modulation; anti-cancer properties (theoretical) High lipophilicity due to o-tolyl group; enhanced steric hindrance
6-Methoxy-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole 6-methoxy, 1-o-tolyl Discontinued (commercial availability); unknown bioactivity Methoxy group increases polarity but reduces metabolic stability compared to methyl
1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (LY 266097 HCl) 6-methyl, 1-(2-chloro-3,4-dimethoxybenzyl) Potent 5-HT2B receptor antagonist; ferroptosis inhibition Chloro and methoxy groups enhance target selectivity and membrane permeability
7-Methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one 7-methoxy, 1-keto Neuroprotective effects; MAO inhibition Keto group at 1-position alters electron distribution, affecting receptor binding
6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole 6-chloro Anti-proliferative activity Chlorine atom increases electrophilicity, enhancing DNA interaction

Key Differentiators

Substitution at the 1-Position :

  • The o-tolyl group in the target compound provides greater lipophilicity and steric bulk compared to simpler aryl groups (e.g., phenyl in LY 266097 HCl) or hydrogen in unsubstituted THβCs. This may improve blood-brain barrier penetration but reduce solubility .
  • In contrast, the 2-chloro-3,4-dimethoxybenzyl group in LY 266097 HCl enhances 5-HT2B receptor selectivity due to its electron-withdrawing and hydrogen-bonding capabilities .

Substitution at the 6-Position :

  • The methyl group in the target compound offers metabolic stability over methoxy or chloro substituents, which are prone to oxidative demethylation or nucleophilic displacement, respectively .
  • Chloro-substituted analogs (e.g., 6-chloro derivatives) exhibit stronger anti-cancer activity but higher cytotoxicity risks .

Ring Saturation and Functional Groups: The 2,3,4,9-tetrahydro scaffold in the target compound allows conformational flexibility, unlike fully aromatic β-carbolines (e.g., harmaline), which are rigid and less adaptable to receptor binding pockets . Keto groups (e.g., in 7-methoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one) introduce hydrogen-bonding sites, improving interactions with enzymes like monoamine oxidases (MAOs) .

Biological Activity

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a compound belonging to the class of pyridoindoles. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article aims to summarize the biological activities associated with this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be represented as follows:

C16H18N Molecular Formula \text{C}_{16}\text{H}_{18}\text{N}\quad \text{ Molecular Formula }

This compound features a tetrahydro-pyridoindole framework with a methyl and an o-tolyl group contributing to its unique properties.

Antimicrobial Activity

Research has demonstrated that derivatives of pyridoindoles exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. A study indicated that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.125 mg/mL against S. aureus .

CompoundMIC (mg/mL)Target Bacteria
Derivative 10.125S. aureus
Derivative 28.0E. coli

Anti-inflammatory Effects

6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been evaluated for its anti-inflammatory properties. In vitro studies showed that it could modulate inflammatory responses in glial cells subjected to lipopolysaccharide (LPS) stimulation. The compound was found to reduce microglial activation and astrocyte proliferation in animal models of inflammation .

Neuroprotective Properties

The neuroprotective effects of pyridoindoles have been investigated in models of oxidative stress. For example, studies indicated that these compounds could mitigate glutamate-induced neurotoxicity in neuronal cell lines by influencing apoptotic pathways, suggesting potential utility in neurodegenerative conditions such as Alzheimer's disease .

The biological activity of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Cell Signaling : The compound may influence various signaling pathways such as p38MAPK and VEGFR-2, which are crucial in inflammation and cancer progression .
  • Induction of Apoptosis : Through the regulation of Bcl-2 and Bax proteins, the compound can induce apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of pyridoindoles in various biological contexts:

  • Study on Antimicrobial Activity : A series of pyridoindoles were synthesized and tested for their antimicrobial properties against several pathogens. The study concluded that modifications on the indole scaffold significantly enhanced activity against MRSA .
  • Neuroprotective Study : In a model assessing oxidative stress-induced neurotoxicity, 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole demonstrated significant protective effects on neuronal cells through reduction of reactive oxygen species (ROS) levels .

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